molecular formula C21H20N4O2 B11267935 N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B11267935
M. Wt: 360.4 g/mol
InChI Key: GGUUELFGHPVQBI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, oxadiazole, and acetamide moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and oxadiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which could be harnessed for therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C21H20N4O2/c1-13-8-14(2)10-16(9-13)22-20(26)12-25-11-18(21-24-23-15(3)27-21)17-6-4-5-7-19(17)25/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

GGUUELFGHPVQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C)C

Origin of Product

United States

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